molecular formula C39H65NO4 B12729236 N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid CAS No. 174740-43-3

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid

Katalognummer: B12729236
CAS-Nummer: 174740-43-3
Molekulargewicht: 611.9 g/mol
InChI-Schlüssel: VXHANRBEAHCGSY-PPBXDVGMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids This compound is derived from lupane, a naturally occurring triterpene, and is known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid typically involves multiple steps, starting from lupane. The key steps include:

    Oxidation: Lupane is oxidized to form 3beta-Hydroxylup-20(29)-en-28-oic acid.

    Amidation: The carboxylic acid group of 3beta-Hydroxylup-20(29)-en-28-oic acid is then reacted with 9-aminononanoic acid to form the desired compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation and migration of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The compound’s hydroxyl and amino groups play a crucial role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Betulinic acid: Another pentacyclic triterpenoid with similar biological activities.

    Ursolic acid: Known for its anti-inflammatory and anti-cancer properties.

    Oleanolic acid: Used in traditional medicine for its hepatoprotective effects.

Uniqueness

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-9-aminonononanoic acid is unique due to its specific structure, which combines the lupane skeleton with an amino acid derivative

Eigenschaften

CAS-Nummer

174740-43-3

Molekularformel

C39H65NO4

Molekulargewicht

611.9 g/mol

IUPAC-Name

9-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]nonanoic acid

InChI

InChI=1S/C39H65NO4/c1-26(2)27-17-22-39(34(44)40-25-13-11-9-8-10-12-14-32(42)43)24-23-37(6)28(33(27)39)15-16-30-36(5)20-19-31(41)35(3,4)29(36)18-21-38(30,37)7/h27-31,33,41H,1,8-25H2,2-7H3,(H,40,44)(H,42,43)/t27-,28+,29-,30+,31-,33+,36-,37+,38+,39-/m0/s1

InChI-Schlüssel

VXHANRBEAHCGSY-PPBXDVGMSA-N

Isomerische SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCC(=O)O

Kanonische SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.